Isoindolin-4-carbonitrilhydrochlorid

Übersicht

Beschreibung

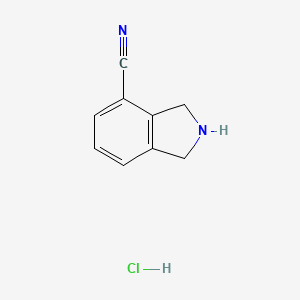

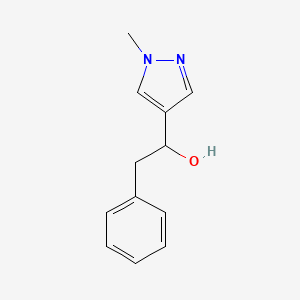

Isoindoline-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C9H9ClN2 and a molecular weight of 180.63400 . It is also known by other names such as 2,3-dihydro-1H-isoindole-4-carbonitrile hydrochloride, 4-Cyano-isoindoline hydrochloride, and 4-Cyano-isoindoline HCl .

Synthesis Analysis

A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .Molecular Structure Analysis

The molecular structure of Isoindoline-4-carbonitrile hydrochloride consists of a fused benzopyrrole ring system . The fully reduced member of the isoindole family is termed isoindoline .Chemical Reactions Analysis

The synthesis of isoindoline derivatives involves a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Isoindolin-Derivate sollen signifikante antivirale Eigenschaften aufweisen. So haben beispielsweise bestimmte Indolderivate, die eine strukturelle Ähnlichkeit mit Isoindolinverbindungen aufweisen, eine inhibitorische Aktivität gegen Influenza A und andere Viren gezeigt . Dies deutet darauf hin, dass Isoindolin-4-carbonitrilhydrochlorid möglicherweise als antivirales Mittel entwickelt werden könnte, insbesondere bei der Synthese von Verbindungen, die auf RNA- und DNA-Viren abzielen.

Entzündungshemmende Eigenschaften

Das Indolgerüst, das eng mit Isoindolin verwandt ist, ist bekannt für seine entzündungshemmenden Wirkungen. Daher könnte this compound bei der Entwicklung neuer entzündungshemmender Medikamente eingesetzt werden, was zur Behandlung von Erkrankungen wie Arthritis und anderen entzündlichen Erkrankungen beitragen würde .

Anticancer-Anwendungen

Isoindolinverbindungen wurden auf ihr Anticancer-Potenzial untersucht. Die Fähigkeit dieser Verbindungen, mit hoher Affinität an mehrere Rezeptoren zu binden, macht sie wertvoll bei der Synthese neuer Anticancer-Medikamente. Sie könnten verwendet werden, um bestimmte Pfade zu zielen, die an der Proliferation und dem Überleben von Krebszellen beteiligt sind .

Antimikrobielle Wirkungen

Das strukturelle Gerüst von Isoindolin ist förderlich für antimikrobielle Aktivität. Untersuchungen an Indolderivaten haben ihre Wirksamkeit gegen eine Vielzahl von mikrobiellen Stämmen gezeigt. This compound könnte ein Schlüsselbestandteil bei der Herstellung neuer antimikrobieller Mittel zur Bekämpfung resistenter bakterieller Infektionen sein .

Antidiabetisches Potenzial

Isoindolin-Derivate wurden als potenzielle Antidiabetika identifiziert. Ihre Rolle bei der Regulation von Enzymen und Rezeptoren, die mit der Diabetes-Management zusammenhängen, ist vielversprechend. This compound könnte bei der Synthese von Medikamenten hilfreich sein, die zur Kontrolle des Blutzuckerspiegels beitragen .

Neuroprotektive Wirkungen

Die neuroprotektiven Eigenschaften von Isoindolin-Derivaten machen sie zu Kandidaten für die Behandlung neurodegenerativer Erkrankungen. Sie könnten verwendet werden, um Medikamente zu entwickeln, die Nervenzellen vor Schäden schützen, das Fortschreiten der Krankheit verlangsamen oder die neurologische Funktion verbessern .

Wirkmechanismus

Target of Action

Isoindoline-4-carbonitrile hydrochloride is a potent inhibitor of Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a significant role in glucose metabolism, making it a primary target for the treatment of type 2 diabetes .

Mode of Action

The compound interacts with DPP-IV, inhibiting its activity . This inhibition results in an increase in the levels of incretin hormones, which help to regulate insulin secretion, thereby controlling blood glucose levels .

Biochemical Pathways

The inhibition of DPP-IV affects the glucose metabolism pathway . By preventing the breakdown of incretin hormones, the compound promotes insulin secretion and suppresses glucagon release. This action helps to regulate blood glucose levels, particularly after meals .

Pharmacokinetics

The compound has been found to be orally bioavailable . In vivo studies in rats have shown that it is converted into a strongly active metabolite, resulting in good in vivo efficacy for antihyperglycemic activity . .

Result of Action

The primary result of the compound’s action is the regulation of blood glucose levels . By inhibiting DPP-IV, the compound increases the levels of incretin hormones, promoting insulin secretion and suppressing glucagon release. This action helps to control blood glucose levels, making the compound potentially beneficial for the treatment of type 2 diabetes .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Isoindoline-4-carbonitrile hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the notable interactions is with dipeptidyl peptidase IV (DPP-IV), where Isoindoline-4-carbonitrile hydrochloride acts as a potent inhibitor . This interaction is significant in the context of type 2 diabetes treatment, as DPP-IV inhibitors help regulate blood glucose levels by preventing the degradation of incretin hormones.

Cellular Effects

Isoindoline-4-carbonitrile hydrochloride has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Isoindoline-4-carbonitrile hydrochloride has demonstrated antiproliferative effects on cancer cells, indicating its potential as an anticancer agent . Additionally, it has been observed to impact inflammatory responses, making it a candidate for anti-inflammatory therapies .

Molecular Mechanism

The molecular mechanism of Isoindoline-4-carbonitrile hydrochloride involves its binding interactions with specific biomolecules. As a DPP-IV inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby increasing the levels of incretin hormones . This inhibition leads to improved insulin secretion and glucose homeostasis. Furthermore, Isoindoline-4-carbonitrile hydrochloride may also interact with other molecular targets, contributing to its diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isoindoline-4-carbonitrile hydrochloride have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its inhibitory activity against DPP-IV . Long-term exposure to Isoindoline-4-carbonitrile hydrochloride has been associated with sustained antiproliferative and anti-inflammatory effects, highlighting its potential for chronic therapeutic applications .

Dosage Effects in Animal Models

The effects of Isoindoline-4-carbonitrile hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as improved glucose regulation and reduced inflammation . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications . Threshold effects have been identified, indicating the importance of precise dosing to achieve desired outcomes without adverse reactions.

Metabolic Pathways

Isoindoline-4-carbonitrile hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation to active metabolites . These metabolites retain the inhibitory activity against DPP-IV, contributing to the overall therapeutic effects of Isoindoline-4-carbonitrile hydrochloride.

Transport and Distribution

Within cells and tissues, Isoindoline-4-carbonitrile hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, enhancing its efficacy . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight, which determine its ability to penetrate cellular membranes and reach intracellular targets.

Subcellular Localization

Isoindoline-4-carbonitrile hydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization ensures that Isoindoline-4-carbonitrile hydrochloride exerts its effects precisely where needed, enhancing its therapeutic potential.

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-isoindole-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.ClH/c10-4-7-2-1-3-8-5-11-6-9(7)8;/h1-3,11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJQMFRHWPSTDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679467 | |

| Record name | 2,3-Dihydro-1H-isoindole-4-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159825-57-6 | |

| Record name | 1H-Isoindole-4-carbonitrile, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159825-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1H-isoindole-4-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-isoindole-4-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B1422510.png)

![N'-[1-[(Furan-2-ylmethyl)amino]2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422519.png)

![2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B1422522.png)

![N-methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1422523.png)

![(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate](/img/structure/B1422524.png)